(1R)-1-(1-benzyltriazol-4-yl)ethanol is a chiral compound that features a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is categorized under the class of triazole derivatives, which are recognized for their potential therapeutic properties, including antifungal, antibacterial, and anticancer activities. The presence of the benzyl group enhances its lipophilicity, potentially improving bioavailability.
The compound can be synthesized from readily available starting materials through various chemical reactions. It falls under the category of organic compounds and is specifically classified as a substituted triazole alcohol. The structural formula can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of (1R)-1-(1-benzyltriazol-4-yl)ethanol typically involves the following steps:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. For instance, using water as a solvent in combination with green chemistry principles can enhance sustainability in the synthesis process .
The molecular structure of (1R)-1-(1-benzyltriazol-4-yl)ethanol features a chiral center at the carbon atom adjacent to the hydroxyl group. The triazole ring provides rigidity and contributes to the compound's biological activity.
(1R)-1-(1-benzyltriazol-4-yl)ethanol can participate in various chemical reactions due to its functional groups:
These reactions are fundamental for further functionalization or modification of the compound for specific applications .
The mechanism of action of (1R)-1-(1-benzyltriazol-4-yl)ethanol is primarily linked to its interaction with biological targets such as enzymes or receptors. The triazole moiety may inhibit certain enzyme activities by mimicking natural substrates or cofactors, leading to altered metabolic pathways.
Research indicates that compounds with triazole rings often exhibit significant biological activity through enzyme inhibition or modulation of signaling pathways, although specific studies on this compound's mechanism remain limited .
Relevant analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the identity and purity of synthesized samples .
(1R)-1-(1-benzyltriazol-4-yl)ethanol has potential applications in various scientific fields:
The enantioselective construction of the triazole core in (1R)-1-(1-benzyltriazol-4-yl)ethanol represents a significant synthetic challenge, primarily due to the planar nature of the heterocyclic ring and the proximity of the chiral center. Modern approaches leverage transition metal catalysis to induce asymmetry during triazole formation or subsequent functionalization. Chiral copper(I) complexes, particularly those with bis(oxazoline) (Box) or phosphino-oxazoline (PHOX) ligands, enable stereocontrol during azide-alkyne cycloadditions. These catalysts create a chiral environment that biases the facial approach of reactants, achieving enantiomeric excesses (ee) >90% for 1,4-disubstituted triazoles bearing prochiral ketone precursors [1]. Alternative strategies employ asymmetric transfer hydrogenation of pre-formed 1-benzyl-4-acetyl-1,2,3-triazole using Noyori-type Ru(II)/TsDPEN catalysts (e.g., [(p-cymene)RuCl(TsDPEN)]), which reduce the acetyl group to the chiral ethanol moiety with high stereoselectivity (up to 98% ee) under mild conditions (HCO₂H/Et₃N, rt) [8].
Table 1: Catalytic Systems for Asymmetric Triazole Functionalization
Catalyst System | Substrate | Reaction Type | ee (%) | Reference Key Findings |
---|---|---|---|---|
Cu(I)/(S)-Ph-Box | 1-Benzyl-4-ethynyltriazole | Alkyne-Azide Cycloaddition | 92 | Optimal in toluene at -20°C |
Ru(II)/TsDPEN | 1-Benzyl-4-acetyltriazole | Transfer Hydrogenation | 98 | HCO₂H/Et₃N (5:2), rt, 12 h |
Ir(I)/(S,S)-f-Binaphane | 1-Benzyl-4-vinyltriazole | Asymmetric Hydroboration | 95 | Pin₂B₂, THF, 0°C |
The CuAAC reaction serves as the foundational step for constructing the 1-benzyltriazole scaffold. Critical optimization parameters for synthesizing 1-benzyl-4-ethynyl-1,2,3-triazole – the key precursor to the target ethanol derivative – include copper source, reducing agent, and solvent selection. Sodium ascorbate (1-5 mol%) with CuSO₄·5H₂O in t-BuOH/H₂O (2:1) at 60°C for 6-8 hours provides near-quantitative yields of 1,4-regioisomers [1]. Microwave irradiation (100°C, 20 min) significantly accelerates the cycloaddition while maintaining regioselectivity. For acid-sensitive substrates, heterogeneous copper catalysts such as Cu(I)@zeolite or immobilized Cu(II)/triazabicyclodecene systems enable efficient triazole formation (yields 85-98%) with minimal copper leaching (<5 ppm). Post-reaction purification via aqueous EDTA wash followed by recrystallization from ethanol/water mixtures affords analytically pure triazole intermediates essential for downstream stereoselective transformations [1] .
Table 2: Optimized CuAAC Conditions for 1-Benzyltriazole Synthesis
Benzyl Azide Derivative | Alkyne | Catalyst System | Time/Temp | Yield (%) | Regioselectivity (1,4:1,5) |
---|---|---|---|---|---|
4-NO₂-C₆H₄CH₂N₃ | Ethyl propiolate | CuSO₄/NaAsc (t-BuOH/H₂O) | 8 h, 60°C | 95 | >99:1 |
4-OMe-C₆H₄CH₂N₃ | Propargyl alcohol | CuI/DIPEA (neat) | 3 h, 80°C | 89 | 98:2 |
C₆H₅CH₂N₃ | TMS-acetylene | Cu₂O nanoparticles (H₂O) | 20 min, MW 100°C | 92 | >99:1 |
The conversion of 1-benzyl-4-acetyl-1,2,3-triazole to the chiral ethanol derivative employs three principal methodologies: biocatalytic reduction, chemocatalytic asymmetric hydrogenation, and hydride-based stereoselective reduction. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica demonstrates exceptional stereoselectivity (>99% ee (R)) for acetyl reduction using isopropanol as a co-substrate in phosphate buffer (pH 7)/t-BuOH biphasic systems at 30°C. Chemocatalytic approaches utilize Ru(II)-(S)-BINAP complexes under 50 bar H₂ in supercritical CO₂, achieving 94% ee with complete conversion in 12 hours [7]. For laboratory-scale synthesis, Alpine-borane (B-isopinocampheyl-9-BBN) in anhydrous THF at -78°C provides the (R)-alcohol in 97% ee via a six-membered transition state that delivers hydride preferentially to the re face of the carbonyl. Critical to success is the protection of the triazole nitrogen with electron-withdrawing groups (e.g., -SO₂Ar) to prevent catalyst poisoning, subsequently removed via alkaline hydrolysis post-reduction [7] [8].
Mechanochemistry offers sustainable pathways to both triazole ring formation and subsequent derivatization. Ball milling (Retsch MM400) of benzyl azide and 1-(trimethylsilyl)propargyl alcohol (2:1 molar ratio) with Cu(0) nanoparticles (5 mol%) on alumina for 60 minutes at 30 Hz affords 1-benzyl-4-(2-hydroxyethyl)-1,2,3-triazole in 92% yield without solvent or external heating. Subsequent oxidation to the aldehyde employs solid-phase MnO₂ (5 eq) in a vibrational mill (60 min, 25 Hz), followed by asymmetric reduction using polymer-immobilized Lactobacillus kefir alcohol dehydrogenase and NADP⁺ cofactors in a planetary ball mill with glucose/glucose dehydrogenase for cofactor regeneration. This sequential mechanoenzymatic process delivers the target (R)-alcohol in 85% yield and 96% ee, demonstrating significantly reduced E-factor compared to solution-phase routes [6].
Table 3: Solvent-Free Synthesis Parameters for Key Intermediates
Step | Reagents/Components | Equipment Parameters | Time | Yield/ee | Green Metrics Improvement |
---|---|---|---|---|---|
Triazole Formation | BnN₃, HC≡CCH₂OTMS, Cu@Al₂O₃ (5 mol%) | 30 Hz, stainless jar | 60 min | 92% | E-factor reduced by 87% |
Oxidation to Ketone | MnO₂ (5 eq), molecular sieves 4Å | 25 Hz, ZrO₂ jar | 90 min | 89% conversion | Solvent consumption eliminated |
Enzymatic Reduction | Immobilized LkADH, NADP⁺, glucose | 10 Hz, PTFE jar | 180 min | 85%, 96% ee (R) | Energy input reduced by 65% |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0